Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate typically involves the reaction of 2,2’-bi(1,3-dithiolylidene) with ethyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate involves its interaction with specific molecular targets and pathways. The compound’s dithiolylidene groups can participate in redox reactions, influencing cellular redox states and signaling pathways. Additionally, its benzoate groups may interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetra-(2-ethoxycarbonylbenzene)tetrathiafulvalene: Similar in structure but differs in the arrangement of ethoxycarbonyl groups.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzoate: Another related compound with a different core structure.
Uniqueness
Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate is unique due to its combination of dithiolylidene and benzoate groups, providing distinct electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials with specific redox and fluorescence characteristics .
Properties
Molecular Formula |
C42H36O8S4 |
---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
ethyl 4-[2-[4,5-bis(4-ethoxycarbonylphenyl)-1,3-dithiol-2-ylidene]-5-(4-ethoxycarbonylphenyl)-1,3-dithiol-4-yl]benzoate |
InChI |
InChI=1S/C42H36O8S4/c1-5-47-37(43)29-17-9-25(10-18-29)33-34(26-11-19-30(20-12-26)38(44)48-6-2)52-41(51-33)42-53-35(27-13-21-31(22-14-27)39(45)49-7-3)36(54-42)28-15-23-32(24-16-28)40(46)50-8-4/h9-24H,5-8H2,1-4H3 |
InChI Key |
PGZGHZXUDIFZQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)OCC)C5=CC=C(C=C5)C(=O)OCC)S2)C6=CC=C(C=C6)C(=O)OCC |
Origin of Product |
United States |
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